molecular formula C11H26N2 B1222257 N,N,N',N'-Tetramethyl-1,7-heptanediamine CAS No. 29333-99-1

N,N,N',N'-Tetramethyl-1,7-heptanediamine

Cat. No.: B1222257
CAS No.: 29333-99-1
M. Wt: 186.34 g/mol
InChI Key: JMMMFBSLBPPLFB-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-1,7-heptanediamine is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be synthesized through several methods. One common approach involves the reaction of heptane-1,7-diamine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-1,7-heptanediamine often involves large-scale methylation processes. The starting material, heptane-1,7-diamine, is reacted with excess methylating agents such as methyl chloride or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in a solvent such as toluene or xylene to facilitate the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups in N,N,N’,N’-Tetramethyl-1,7-heptanediamine can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often occur in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-1,7-heptanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. It also serves as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system, due to its ability to cross the blood-brain barrier.

    Industry: N,N,N’,N’-Tetramethyl-1,7-heptanediamine is utilized in the production of polymers, resins, and other materials, enhancing their stability and performance.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetramethyl-1,7-heptanediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be compared with other similar compounds, such as:

    N,N,N’,N’-Tetramethylethylenediamine: This compound has a shorter carbon chain and is commonly used as a ligand in coordination chemistry.

    N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but with one less carbon atom in the chain, affecting its reactivity and applications.

    N,N,N’,N’-Tetramethyl-1,8-octanediamine: This compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.

Uniqueness: N,N,N’,N’-Tetramethyl-1,7-heptanediamine is unique due to its specific chain length and methylation pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

N,N,N',N'-tetramethylheptane-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-12(2)10-8-6-5-7-9-11-13(3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMFBSLBPPLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183569
Record name N,N,N',N'-Tetramethyl-1,7-heptanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29333-99-1
Record name N,N,N',N'-Tetramethyl-1,7-heptanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029333991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethyl-1,7-heptanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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